N1-b-D-Glucopyranosylamino-guanidine HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-b-D-Glucopyranosylamino-guanidine hydrochloride typically involves the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of N1-b-D-Glucopyranosylamino-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and precision genome editing techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-b-D-Glucopyranosylamino-guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N1-b-D-Glucopyranosylamino-guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the study of glycoproteins and carbohydrate chemistry.
Biology: Employed in the investigation of cellular processes involving glycosylation.
Industry: Utilized in the production of biomedicines and other pharmaceutical products.
Mechanism of Action
The mechanism of action of N1-b-D-Glucopyranosylamino-guanidine hydrochloride involves its role as an insulin sensitizer. It improves glucose metabolism by enhancing the sensitivity of insulin receptors, thereby facilitating better glucose uptake by cells. This action helps in managing blood sugar levels, particularly in individuals with type 2 diabetes. The compound targets specific molecular pathways involved in glucose metabolism, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-beta-D-Glucopyranosylamino-guanidine hydrochloride
- N1-Glycopyranosylamino-guanidines hydrochloride
Uniqueness
N1-b-D-Glucopyranosylamino-guanidine hydrochloride stands out due to its specific structure and its effectiveness as an insulin sensitizer. Its unique glycosylated structure allows it to interact with insulin receptors more efficiently, making it a valuable compound in the treatment of diabetes.
Properties
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-WYRLRVFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385058 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-81-8 | |
Record name | N1-b-D-Glucopyranosylamino-guanidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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